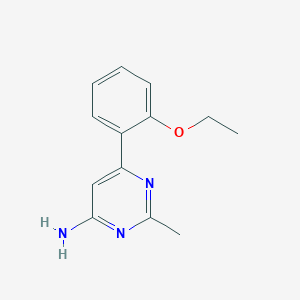

2-Bromo-3-(2-ethylphenyl)-1-propene

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been developed . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach and results in formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

Copolymer Synthesis

2-Bromo-3-(2-ethylphenyl)-1-propene is utilized in the synthesis of novel copolymers. Research by Kharas et al. (2016, 2017) has shown that trisubstituted ethylenes, including derivatives of this compound, can be copolymerized with styrene. These copolymers exhibit unique characteristics such as varying decomposition temperatures and residue percentages, indicating their potential in materials science for creating substances with specific thermal and physical properties (Kharas et al., 2016), (Kharas et al., 2017).

Chemical Inhibition Studies

The compound has been studied for its role as a mechanism-based inhibitor. Colombo et al. (1984) explored its interaction with dopamine beta-hydroxylase, revealing its potential as a substrate and an inhibitor, suggesting its utility in understanding and potentially manipulating enzyme activity (Colombo et al., 1984).

Structural Analysis

In the field of crystallography, the compound's derivatives have been analyzed to understand their molecular structure. Jasinski et al. (2010) conducted a study on a chalcone derivative, providing insights into the dihedral angles and intermolecular interactions, which is crucial for understanding molecular conformations and designing molecules with specific functions (Jasinski et al., 2010).

Reactivity and Synthesis

The compound's reactivity has been explored in various contexts. For instance, Organ et al. (2003) investigated its role in nucleophilic attack reactions, which are fundamental in synthetic organic chemistry for constructing complex molecules (Organ et al., 2003). This knowledge is vital for chemists looking to synthesize new compounds with this bromo compound as a starting material or intermediate.

Safety And Hazards

将来の方向性

The future directions in the study of “2-Bromo-3-(2-ethylphenyl)-1-propene” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been studied for their synthesis and potential applications .

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-3-10-6-4-5-7-11(10)8-9(2)12/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZQUWYXQKIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263925 | |

| Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(2-ethylphenyl)-1-propene | |

CAS RN |

1263365-87-2 | |

| Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(2-bromo-2-propen-1-yl)-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)

![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)